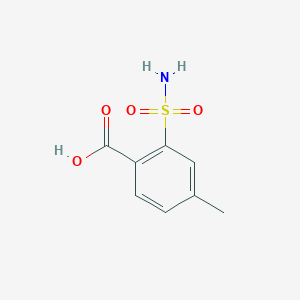

4-Methyl-2-sulfamoyl-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

4-methyl-2-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)7(4-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

InChI Key |

VGZIGDYPQCCAPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Sulfamoylbenzoic Acids and Their Derivatives

Classical Synthesis Routes

Traditional methods for synthesizing sulfamoylbenzoic acids and their derivatives rely on fundamental organic reactions that have been refined over time.

A primary and widely employed method for introducing the sulfamoyl group onto an aromatic ring is through chlorosulfonation, followed by amination. nih.govpageplace.de This two-step process begins with the reaction of a suitable benzoic acid derivative with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. nih.govpageplace.de The resulting sulfonyl chloride is a versatile intermediate. pageplace.de

The subsequent amination step involves the reaction of the sulfonyl chloride with an amine. nih.gov This nucleophilic substitution reaction at the sulfur atom displaces the chloride, forming the sulfonamide or sulfamoyl group (-SO₂NHR). This approach is highly effective for a wide range of amines, including primary and secondary aliphatic amines, as well as anilines. nih.gov For instance, the synthesis of various sulfamoylbenzoic acids has been successfully achieved by treating the corresponding sulfonyl chloride with amines like cyclopropylamine, morpholine, and p-bromoaniline. nih.gov

Table 1: Examples of Amines Used in the Synthesis of Sulfamoylbenzoic Acids

| Amine | Resulting Sulfamoylbenzoic Acid Derivative |

| Cyclopropylamine | 2-(Cyclopropylsulfamoyl)benzoic acid derivatives |

| Morpholine | 2-(Morpholinosulfonyl)benzoic acid derivatives |

| p-Bromoaniline | 2-((4-Bromophenyl)sulfamoyl)benzoic acid derivatives |

| Data sourced from: nih.gov |

The foundational step in many synthetic routes to sulfamoylbenzoic acids is the sulfonation of the aromatic ring. This is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgpearson.comlibretexts.org In this reaction, the aromatic compound, such as toluene, reacts with a sulfonating agent. wikipedia.org Toluene, due to the electron-donating nature of the methyl group, is more reactive towards electrophiles than benzene (B151609). wikipedia.org

The sulfonating agent is typically fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or chlorosulfonic acid. libretexts.orgmasterorganicchemistry.com The actual electrophile is often the SO₃ molecule or a protonated form, HSO₃⁺. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the attack of the aromatic π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org Subsequent loss of a proton from the ring restores aromaticity and yields the sulfonic acid derivative. libretexts.orgmasterorganicchemistry.com For toluene, this reaction yields p-toluenesulfonic acid as a major product. wikipedia.org It's noteworthy that sulfonation is often a reversible process. pearson.comlibretexts.org

Nucleophilic substitution reactions are pivotal in the derivatization of sulfamoylbenzoic acids. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq These reactions typically involve the carboxylic acid group or the sulfamoyl group. One of the most common transformations is the conversion of the carboxylic acid to an amide. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with an amine. uomustansiriyah.edu.iq

Alternatively, direct amide bond formation can be accomplished using coupling agents. For example, sulfamoyl benzoic acids can be subjected to standard carbodiimide (B86325) coupling conditions using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) to facilitate the reaction with various anilines and aliphatic amines. nih.gov This method has proven effective in synthesizing a library of sulfamoyl-benzamide derivatives. nih.gov

Furthermore, nucleophilic substitution can occur at the aromatic ring itself, especially if suitable leaving groups are present. For instance, the synthesis of certain derivatives involves the reaction of a precursor with an arylzinc compound in a cross-coupling reaction. google.com

In many synthetic sequences, the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions. mnstate.edubritannica.comyoutube.com The final step in such syntheses is the deprotection of the ester to liberate the free carboxylic acid. This is commonly achieved through ester hydrolysis. mnstate.edubritannica.comyoutube.com

Ester hydrolysis can be carried out under either acidic or basic conditions. mnstate.edubritannica.com Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process. britannica.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and an alcohol. britannica.comyoutube.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. britannica.com This method is widely applicable and has been used in the synthesis of various 5-sulfamoylbenzoic acid derivatives where the corresponding methyl or ethyl esters were used as intermediates. google.com Acid-catalyzed hydrolysis is also a viable method and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. mnstate.eduyoutube.com

Table 2: Conditions for Ester Hydrolysis

| Condition | Reagents | Key Feature |

| Basic (Saponification) | NaOH or KOH in water/alcohol | Irreversible |

| Acidic | Strong acid (e.g., HCl, H₂SO₄) in water | Reversible |

| Data sourced from: mnstate.edubritannica.com |

A variation on the chlorosulfonation-amination sequence involves the use of halosulfonyl benzoates. In this approach, a benzoate (B1203000) ester containing a halosulfonyl group (e.g., chlorosulfonyl) is reacted with an amine. This reaction directly forms the sulfamoylbenzoate ester. The subsequent hydrolysis of the ester group, as described previously, then yields the desired sulfamoylbenzoic acid.

This strategy allows for the introduction of the sulfamoyl group while the carboxylic acid is protected as an ester. This can be advantageous in multi-step syntheses where the free carboxylic acid might interfere with subsequent reaction steps. The reaction of the halosulfonyl group with the amine proceeds via a nucleophilic substitution mechanism at the sulfur atom.

Advanced and Catalytic Synthesis Strategies

While classical methods are robust, modern organic synthesis seeks more efficient and environmentally benign approaches. In the context of sulfamoylbenzoic acid synthesis, advanced strategies often involve the use of catalysts to improve reaction rates, yields, and selectivity.

For example, the development of catalytic methods for the direct C-H functionalization of aromatic rings presents a promising avenue for the synthesis of these compounds. While not yet widely reported specifically for 4-methyl-2-sulfamoyl-benzoic acid, such strategies could potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials.

Furthermore, the use of novel coupling reagents and catalytic systems for amide bond formation continues to be an active area of research. These advanced methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches. The synthesis of complex sulfamoyl benzoic acid analogues with specific biological activities has been achieved using such modern synthetic protocols. nih.gov

One-Pot Catalytic Sulfamation Methods

A significant advancement in the synthesis of sulfonamides from carboxylic acids is the development of one-pot catalytic processes. A notable strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. princeton.edunih.gov This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same reaction vessel to form the desired sulfonamide. princeton.edunih.gov

The process circumvents the need to pre-functionalize the starting materials and avoids the isolation of highly reactive sulfonyl chloride intermediates. princeton.edu The reaction is versatile, accommodating a wide range of aryl and heteroaryl carboxylic acids. nih.gov For instance, even electronically and sterically unbiased substrates like benzoic acid can be converted to benzenesulfonamide (B165840) in good yields. princeton.edu This one-pot approach is highly valued in medicinal chemistry for its efficiency in rapidly synthesizing diverse organosulfur compounds. princeton.edu

Table 1: Examples of One-Pot Sulfonamide Synthesis from Carboxylic Acids

| Carboxylic Acid | Amine | Product | Yield |

|---|---|---|---|

| Benzoic acid | Ammonium (B1175870) hydroxide | Benzenesulfonamide | 63% |

| 4-Fluorobenzoic acid | Benzylamine | N-Benzyl-4-fluorobenzenesulfonamide | 85% |

| 4-(Trifluoromethyl)benzoic acid | Morpholine | 4-(4-(Trifluoromethyl)phenylsulfonyl)morpholine | 75% |

| 3-Chlorobenzoic acid | Aniline | 3-Chloro-N-phenylbenzenesulfonamide | 61% |

Data synthesized from research findings on copper-catalyzed decarboxylative halosulfonylation. princeton.edu

Photo-induced Imidation Processes from Carboxylic Acids

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. nih.govnih.gov One such application is the photo-induced imidation of carboxylic acids to form β-sulfonyl imides. nih.gov In this process, various carboxylic acids react with N-sulfonyl ynamides under visible light irradiation to yield the corresponding imides. nih.govresearchgate.net

Another innovative photo-induced method allows for the direct conversion of carboxylic acids into their sulfonamide bioisosteres. nih.gov This protocol leverages energy transfer photocatalysis and is noted for its broad substrate scope and concise nature. nih.gov Photochemical reactions can also be employed to generate sulfonyl fluorides from abundant carboxylic acids, which are valuable precursors in "click chemistry". semanticscholar.org These light-mediated reactions often proceed at room temperature, accommodate sensitive functional groups, and provide high yields, making them attractive synthetic strategies. researchgate.netsemanticscholar.org

Copper Ligand-to-Metal Charge Transfer (LMCT) in Sulfonamide Formation

The mechanism underpinning the one-pot conversion of carboxylic acids to sulfonamides often involves a copper-catalyzed process driven by ligand-to-metal charge transfer (LMCT). princeton.eduprinceton.edu The proposed mechanism begins with the formation of a photoactive Cu(II) carboxylate complex from a Cu(II) catalyst and the aryl carboxylic acid. princeton.eduacs.org

Upon photoexcitation with near-UV or visible light, an intramolecular LMCT event occurs. acs.org This process results in the reduction of the copper center from Cu(II) to Cu(I) and the generation of a carboxyl radical via decarboxylation. acs.org This radical intermediate can then be trapped by a sulfur dioxide source and a halide to form a sulfonyl halide, which subsequently reacts with an amine in the same pot to yield the final sulfonamide. princeton.edu This LMCT strategy is not only applicable to sulfonamide formation but has also been extended to other decarboxylative functionalizations like allylation, thiolation, and bromination. acs.org

Synthesis of Specific Sulfamoylbenzoic Acid Derivatives

Building upon the core sulfamoylbenzoic acid structure, a variety of derivatives can be prepared by modifying the sulfamoyl nitrogen, the carboxylic acid group, or the aromatic ring.

Preparation of N-Substituted Sulfamoylbenzoic Acid Analogues

The synthesis of N-substituted sulfamoylbenzoic acids is commonly achieved through a linear approach. This often starts with the chlorosulfonation of a benzoic acid derivative, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine to form the N-substituted sulfonamide. nih.gov The final step often involves the modification or coupling of the carboxylic acid group. nih.gov

For example, sulfamoylbenzoic acids can be subjected to standard carbodiimide coupling conditions (using EDC and DMAP) to react with various anilines and aliphatic amines, forming N-substituted sulfamoyl benzamides. nih.gov Another strategy involves reacting a suitable precursor, like 2-sulfamoylbenzoic acid ethyl ester, with an amine in the presence of a base such as potassium carbonate in DMF. nih.govnih.gov These methods allow for the introduction of a wide array of substituents onto the sulfonamide nitrogen, enabling the systematic exploration of structure-activity relationships in medicinal chemistry. nih.govresearchgate.net

Table 2: Reagents for N-Substitution of Sulfamoylbenzoic Acids

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-(Chlorosulfonyl)benzoic acid derivatives | Cyclopropylamine, Morpholine, p-Bromoaniline | N-substituted sulfamoylbenzoic acids | nih.gov |

| 2-Sulfamoylbenzoic acid ethyl ester | 4-(Phthalimido)butan-1-amine | N-(4-Phthalimidobutyl)sulfamoylbenzoic acid derivative | nih.govnih.gov |

| 4-Sulfamoylbenzoic acid | 2,4-Dichlorobenzyl bromide | N-(2,4-Dichlorobenzyl)-4-sulfamoylbenzoic acid derivative | researchgate.net |

Synthesis of Benzoylated Sulfamoyl Carboxylic Acids

Benzoylation is a chemical reaction that introduces a benzoyl group (C₆H₅CO-) into a compound, often to protect functional groups or to synthesize specific target molecules. medcraveonline.com The synthesis of benzoylated sulfamoyl carboxylic acids can be performed efficiently through the reaction of a sulfamoyl carboxylic acid with benzoyl chloride. medcraveonline.comresearchgate.net

The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the process. medcraveonline.comresearchgate.net The general procedure involves dissolving the sulfamoyl carboxylic acid in an aqueous base, followed by the portion-wise addition of benzoyl chloride. medcraveonline.com After stirring, the solution is acidified to induce crystallization of the benzoylated product. medcraveonline.com This methodology has been reported to be facile and efficient, providing good to excellent yields (ranging from 60% to over 98%) of the desired benzoylated sulfamoyl carboxylic acids. medcraveonline.comresearchgate.net

Regioselective Synthesis Strategies for Halogenated Derivatives

The regioselective introduction of halogen atoms onto the benzene ring of sulfamoylbenzoic acids is critical for tuning the electronic and steric properties of the molecule. The synthesis of the diuretic drug Bumetanide, a complex derivative, provides a classic example of a multi-step, regioselective synthesis. wikipedia.org The synthesis starts with 4-chlorobenzoic acid, which is first subjected to chlorosulfonation. The directing effects of the existing substituents (chloro and carboxyl groups) guide the chlorosulfonyl group primarily to the meta-position relative to the chlorine. Subsequent nitration, amination, and other transformations are all influenced by the regiochemical control of the preceding steps. wikipedia.org

In other cases, a 2-halogeno-4-chloro-5-sulfamoylbenzoic acid can be used as a starting material. google.com This pre-functionalized intermediate can be converted to a more reactive form, such as an acid chloride by treatment with thionyl chloride, and then reacted with an amine to form an amide derivative. google.com The choice of starting materials and the sequence of reactions are paramount in achieving the desired substitution pattern on the aromatic ring.

Preparation of Sulfamoyl Benzonitrile (B105546) Intermediates

The synthesis of benzonitriles from substituted benzoic acids or other precursors is a fundamental transformation in organic chemistry. These methods can be adapted for the preparation of sulfamoyl benzonitrile intermediates, which are compounds containing both a sulfamoyl (-SO₂NH₂) and a nitrile (-CN) group on a benzene ring.

One common approach to synthesizing benzonitriles involves the dehydration of benzamides. A method for this conversion utilizes ammonium sulfamate (B1201201) in a fusion reaction with an amide. In this process, the amide is heated with ammonium sulfamate, which acts as a dehydrating agent. The reaction typically proceeds in two stages: an initial reaction at a lower temperature (around 150-160°C) to form an intermediate, followed by decomposition at a higher temperature (above 190°C) to yield the benzonitrile. youtube.com For instance, benzamide (B126) can be converted to benzonitrile with a reported yield of 66% using this method. youtube.com

Another widely used method is the Sandmeyer reaction, which converts anilines into benzonitriles via a diazonium salt intermediate. youtube.com This process involves the diazotization of an aromatic amine with nitrous acid, followed by reaction with a cyanide source, typically copper(I) cyanide. youtube.com This method is versatile and can be applied to anilines with various substituents, including those that could be precursors to or protected forms of a sulfamoyl group. The reaction's success can be sensitive to conditions, but it remains a staple for introducing a nitrile group onto an aromatic ring. youtube.com

Furthermore, direct conversion of benzoic acids to benzonitriles is possible. One patented method describes the synthesis of 2,4-dihydroxybenzonitrile (B1587391) from 2,4-dihydroxybenzoic acid. google.com This process involves the formation of an N-hydroxyethylamide intermediate, which is then treated with an activating agent like thionyl chloride to induce dehydration and formation of the nitrile group. google.com This strategy could potentially be applied to benzoic acids bearing a sulfamoyl group.

The table below summarizes various synthetic approaches for preparing benzonitriles, which can be applied to the synthesis of sulfamoyl benzonitrile intermediates.

| Starting Material | Reagents | Key Features |

| Benzamide | Ammonium Sulphamate | Fusion reaction, avoids toxic cyanide salts. youtube.com |

| Substituted Aniline | Sodium Nitrite, Copper(I) Cyanide | Via Sandmeyer reaction, versatile for various substituents. youtube.com |

| Substituted Benzoic Acid | Ethanolamine, Thionyl Chloride | Forms an N-hydroxyethylamide intermediate. google.com |

This table presents generalized methods for nitrile synthesis that are applicable to sulfamoyl-substituted precursors.

Optimized Preparation Methods for Methoxy-Sulfamoyl Benzoates

Methyl 2-methoxy-5-sulfamoylbenzoate is a significant intermediate, and its synthesis has been the subject of optimization studies to improve yield and process efficiency. semanticscholar.orgresearchgate.netiaea.org A common industrial synthesis starts from salicylic (B10762653) acid and involves a four-step reaction sequence: etherification, chlorosulfonation, amination, and esterification. researchgate.netiaea.org

The optimized conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate are detailed below:

Etherification: Salicylic acid is methylated to produce 2-methoxybenzoic acid.

Chlorosulfonation: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid. The optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid was found to be 1:5, with the reaction heated to 50°C for one hour and then 70°C for two hours, achieving a yield of up to 95.7%. semanticscholar.orgresearchgate.net

Amination: The 2-methoxy-5-chlorosulfonylbenzoic acid is then aminated. Using concentrated ammonia (B1221849) and heating to 30°C for four hours resulted in a yield of 75.8%. semanticscholar.orgresearchgate.net

Esterification: The final step involves the esterification of 2-methoxy-5-sulfamoylbenzoic acid with methanol (B129727) in the presence of sulfuric acid. The optimal molar ratio of the acid to methanol and sulfuric acid was determined to be 1:55:1.1, with the mixture refluxed for 6 hours to achieve a yield of 97.4%. semanticscholar.orgresearchgate.net

More recent innovations have focused on shortening this synthetic route. A novel, more environmentally friendly process has been developed, which avoids the lengthy traditional pathway. google.comgoogle.com This method involves the reaction of a 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a catalyst, such as cuprous bromide. google.comgoogle.com This streamlined approach is reported to have a high yield and is suitable for large-scale industrial production, generating less waste. google.comgoogle.com

The following table presents data from a patented optimized method for the preparation of methyl 2-methoxy-5-sulfamoylbenzoate. google.com

| Parameter | Value |

| Starting Material | 2-methoxy-5-chlorobenzoic acid methyl ester (50g, 0.25mol) |

| Reagents | Sodium aminosulfinate (28.3g, 0.275mol), Cuprous Bromide (2.9g, 0.02mol) |

| Solvent | Tetrahydrofuran (300g) |

| Reaction Temperature | 50°C |

| Reaction Time | 10 hours |

| Product Yield | 96.55% |

| Product Purity (HPLC) | 99.51% |

This table details the reaction conditions and results for a streamlined synthesis of methyl 2-methoxy-5-sulfamoylbenzoate. google.com

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound "this compound," no specific experimental or predicted data for its ¹H NMR, ¹³C NMR, FT-IR, FT-Raman, or mass spectra could be located in the available resources. The search results consistently provided information for related but structurally distinct compounds, such as 4-methylbenzoic acid, 2-sulfamoylbenzoic acid, and various esters or derivatives.

The explicit instructions for this task require a strict adherence to the provided outline and the sole focus on "this compound." Introducing data from other molecules would fall outside the specified scope.

Consequently, without the foundational spectroscopic data for "this compound," it is not possible to generate the requested article with the required scientifically accurate and detailed content for each specified section and subsection. The creation of data tables and the discussion of research findings are contingent on the availability of this primary information.

Therefore, the requested article cannot be produced at this time. Should spectroscopic data for "this compound" become available, the generation of the article as per the provided outline can be revisited.

Advanced Spectroscopic Characterization of Sulfamoylbenzoic Acid Structures

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules such as 4-Methyl-2-sulfamoyl-benzoic acid. The method allows for the ionization of the analyte directly from a solution, typically preserving the molecular structure with minimal fragmentation.

In the analysis of related sulfamoylbenzoic acid derivatives, ESI-MS has been effectively utilized in positive ionization mode. nih.gov For this compound (molecular formula C₈H₉NO₄S, molecular weight 215.23 g/mol ), analysis via ESI-MS would be expected to prominently feature the protonated molecular ion, [M+H]⁺. This ion is formed by the addition of a proton to the analyte molecule, resulting in a singly charged species that can be readily detected by the mass spectrometer.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₈H₉NO₄S + H]⁺ | 216.03 | Positive |

This technique is invaluable for rapidly confirming the molecular weight of the target compound in a sample.

High-Resolution Mass Spectrometry (HRMS)

While ESI-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, offering a much higher degree of confidence in its identification.

For this compound, the theoretical exact mass of the neutral molecule is 215.0252 Da. HRMS analysis, often coupled with an ESI source and a high-resolution analyzer like an Orbitrap or Time-of-Flight (TOF) instrument, would aim to measure the mass of the [M+H]⁺ ion. nih.gov The experimentally determined mass can then be compared to the calculated theoretical mass to confirm the elemental formula.

Table 2: Theoretical HRMS Data for this compound

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₈H₉NO₄S | 215.0252 |

| [M+H]⁺ | [C₈H₁₀NO₄S]⁺ | 216.0325 |

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an essential tool for unambiguous structure confirmation.

General Mass Spectral Data Acquisition and Interpretation

Beyond determining the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. While soft ionization methods like ESI are designed to minimize fragmentation, collision-induced dissociation (CID) can be employed in tandem MS (MS/MS) experiments to deliberately break the molecule apart. In more energetic techniques like electron ionization (EI), fragmentation occurs directly in the source.

The fragmentation of this compound is expected to proceed along predictable pathways based on its functional groups. Key fragmentation events would likely include:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of the carboxyl group (-45 Da): As •COOH.

Cleavage of the C-S bond: Leading to fragments corresponding to the toluic acid moiety and the sulfamoyl group.

Loss of sulfur dioxide (-64 Da): From the sulfamoyl group.

Table 3: Predicted Mass Spectral Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 198 | [M-OH]⁺ |

| 152 | [M-SO₂NH]⁺ |

| 136 | [M-SO₂NH₂-O]⁺ |

| 120 | [M-COOH-SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the methyl, carboxylic acid, and sulfamoyl groups to the benzene (B151609) ring. miamioh.edudocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like this compound, absorption is primarily due to electronic transitions within the π-electron system of the benzene ring. The position (λmax) and intensity of the absorption bands are influenced by the nature and position of the substituents on the ring.

The spectrum of this compound is expected to show characteristic absorptions for a substituted benzene ring. The carboxylic acid, methyl, and sulfamoyl groups all act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. Data for related compounds like 4-methylbenzoic acid and 2-sulfamoylbenzoic acid show strong UV absorption. nist.govnih.gov

Table 4: Expected UV-Vis Spectroscopic Data

| Solvent | Expected λmax (nm) | Associated Transition |

| Methanol (B129727)/Ethanol | ~230 - 240 nm | π → π |

| Methanol/Ethanol | ~270 - 290 nm | n → π |

The precise λmax values are useful for quantitative analysis, such as determining concentration via a calibration curve, and serve as a key parameter in HPLC detection methods.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical percentages calculated from the molecular formula (C₈H₉NO₄S). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a crucial indicator of its purity.

Table 5: Elemental Analysis Data for this compound (C₈H₉NO₄S)

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 44.64% | 44.60 ± 0.4% |

| Hydrogen (H) | 4.21% | 4.25 ± 0.4% |

| Nitrogen (N) | 6.51% | 6.48 ± 0.4% |

This destructive technique confirms that the isolated compound has the correct empirical formula, complementing the molecular weight information obtained from mass spectrometry.

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. They are the gold standard for assessing the purity of a synthesized chemical.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this type of polar aromatic acid. ekb.eg

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. usda.govgoogle.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set to one of the compound's absorption maxima.

Table 6: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm |

| Column Temperature | 25-40 °C |

This method provides a highly accurate and reproducible assessment of purity, capable of detecting impurities at very low levels. ekb.eggoogle.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, derivatization is a crucial prerequisite for successful GC analysis. The carboxylic acid and sulfonamide groups impart high polarity and low volatility, which can lead to poor peak shape, strong adsorption on the column's stationary phase, and thermal degradation in the hot injector. researchgate.net

Research on related sulfonamides and benzoic acids indicates that derivatization is essential to convert the polar functional groups into less polar, more volatile derivatives suitable for GC. researchgate.netnih.gov Common derivatization strategies include esterification of the carboxylic acid group and methylation or silylation of the sulfonamide group. researchgate.netnih.gov For instance, the carboxylic acid can be converted to its methyl ester using reagents like diazomethane (B1218177) or by reacting with methanol in the presence of an acid catalyst in the injector block. researchgate.netnih.gov

Once derivatized, the compound can be analyzed using a capillary GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. nih.govnih.gov The choice of the capillary column is critical, with conventional non-polar or medium-polarity columns being effective for the separation of the derivatized analytes. nih.gov The GC parameters, such as injector temperature, oven temperature program, and carrier gas flow rate, must be optimized for the specific derivative to achieve good resolution and peak shape. usda.gov

Table 1: Illustrative GC Parameters for Analysis of Derivatized Sulfonamides Note: These are example parameters and should be optimized for the specific instrument and derivative of this compound.

| Parameter | Example Value/Condition | Purpose | Citation |

| Derivatization | Methylation (e.g., with diazomethane) followed by acylation (e.g., with pentafluoropropionic anhydride) | Increases volatility and thermal stability by converting polar -COOH and -NH- groups. | nih.gov |

| GC Column | Conventional capillary column (e.g., DB-5 or equivalent) | Provides high-resolution separation of derivatized compounds. | nih.gov |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the derivatized analyte. | usda.gov |

| Oven Program | Initial Temp: 150 °C, ramped to a final temperature | Separates compounds based on their boiling points and interactions with the stationary phase. | usda.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or quantification (FID) of the eluted compound. | researchgate.netnih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis and separation of compounds. tandfonline.com It is particularly well-suited for polar compounds like this compound and other sulfonamides. tandfonline.comnih.gov The technique separates compounds based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica (B1680970) gel) and a liquid mobile phase. utexas.edu

For the analysis of sulfonamides and benzoic acid derivatives, silica gel plates (e.g., Whatman LK6D) are commonly used as the stationary phase. usda.govusda.gov The choice of the mobile phase (eluent) is critical for achieving effective separation. A mixture of a moderately polar solvent and a non-polar solvent is often employed. A common and effective eluent for sulfonamides is a mixture of chloroform (B151607) and a more polar alcohol like tert-butanol (B103910) or n-butanol. usda.govtandfonline.com For example, a mobile phase consisting of chloroform and tert-butanol (80:20 v/v) equilibrated with water has been successfully used for separating various sulfonamides. usda.gov The polarity of the solvent system can be adjusted to optimize the separation and the resulting Retention Factor (Rf) values. researchgate.net

After developing the chromatogram, the separated spots are visualized. Since many sulfonamides, including benzoic acid derivatives, are UV-active due to the presence of the benzene ring, they can be detected under a UV lamp (typically at 254 nm). sigmaaldrich.com For enhanced sensitivity and specificity, spray reagents can be used. Fluorescamine (B152294) is a highly effective reagent that reacts with the primary amino group of the sulfonamide to produce highly fluorescent derivatives, which can be visualized under UV light. tandfonline.comusda.gov

The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Rf value. utexas.edu The carboxylic acid and sulfonamide groups in this compound make it a highly polar molecule, which would be expected to have a relatively low Rf value in many common solvent systems.

Table 2: Typical TLC System for Sulfonamide Analysis

| Parameter | Description | Purpose | Citation |

| Stationary Phase | Silica gel 60 F254 plate | A polar adsorbent that interacts with the analytes. The F254 indicates a fluorescent indicator for UV visualization. | usda.govsigmaaldrich.com |

| Mobile Phase | Chloroform / n-butanol or Chloroform / tert-butanol (e.g., 80:20 v/v) | The solvent system that moves up the plate, carrying the analytes at different rates based on their polarity. | usda.govtandfonline.com |

| Sample Application | Spotting a dilute solution of the compound in a suitable solvent (e.g., methanol) onto the baseline. | To apply a small, concentrated spot of the sample to the plate. | tandfonline.com |

| Development | Placing the plate in a closed chamber saturated with the mobile phase vapor. | To allow the mobile phase to ascend the plate and separate the components of the sample. | researchgate.net |

| Visualization | 1. UV light (254 nm) 2. Fluorescamine spray reagent followed by UV light | To make the separated, colorless spots visible. UV light detects UV-active compounds, while fluorescamine specifically reacts with primary amines to create fluorescent spots. | tandfonline.comusda.govsigmaaldrich.com |

Crystallographic Studies of Sulfamoylbenzoic Acids

Single Crystal X-Ray Diffraction (SC-XRD) for Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional structure of a crystalline material. This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal lattice.

For organic molecules like 4-Methyl-2-sulfamoyl-benzoic acid, SC-XRD is the gold standard for elucidating its molecular conformation, including bond lengths, bond angles, and torsion angles. The process begins with the growth of a high-quality single crystal, which is then mounted on a diffractometer. As the crystal is rotated in the X-ray beam, a comprehensive dataset of diffraction spots is collected. This data is then processed using specialized software to solve the crystal structure and refine the atomic positions. The successful application of SC-XRD has been demonstrated in the structural determination of various benzoic acid derivatives. nih.govnih.govnih.gov

Powder X-Ray Diffraction (P-XRD) for Phase Identification

Powder X-Ray Diffraction (P-XRD) is a complementary technique to SC-XRD. Instead of a single crystal, P-XRD uses a finely ground powder containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).

P-XRD is primarily used for phase identification by comparing the experimental diffraction pattern to a database of known patterns. It is also valuable for assessing the purity of a crystalline sample and can be used to study polymorphism, where a compound can exist in multiple crystalline forms. For instance, different polymorphs of a substance will produce distinct P-XRD patterns. psu.edu While SC-XRD provides the detailed atomic arrangement, P-XRD offers a rapid and effective method for characterizing the bulk crystalline material and ensuring its phase identity. psu.eduresearchgate.net

Determination of Crystal System and Space Group

The analysis of the diffraction data from SC-XRD allows for the determination of the crystal system and space group of the compound. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal, including all translational and rotational symmetry elements. The determination of the crystal system and space group is a critical step in solving the crystal structure. For example, studies on related benzoic acid derivatives have identified various crystal systems and space groups, such as monoclinic with space group P21/c or C2/c, and triclinic with space group P-1. nih.govmdpi.com This information is crucial for understanding the packing of molecules in the crystal.

Analysis of Molecular Geometry and Bond Parameters

Once the crystal structure is solved, a detailed analysis of the molecular geometry and bond parameters can be performed. This includes the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide valuable insights into the electronic structure and steric effects within the molecule.

Below is a table summarizing typical bond parameters that would be determined from a crystallographic study of this compound.

| Parameter | Description |

| C-C (aromatic) | Bond lengths within the benzene (B151609) ring. |

| C-C (methyl) | Bond length between the ring and the methyl group. |

| C-S | Bond length between the ring and the sulfur atom of the sulfamoyl group. |

| S-N | Bond length within the sulfamoyl group. |

| S-O | Bond lengths within the sulfamoyl group. |

| C-C (carboxyl) | Bond length between the ring and the carboxyl carbon. |

| C-O | Bond lengths within the carboxyl group. |

| Bond Angles | Angles between bonded atoms (e.g., C-C-C, C-S-O). |

| Torsion Angles | Dihedral angles defining the 3D shape of the molecule. |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other in the solid state is governed by intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Crystallographic studies are essential for identifying and characterizing these interactions.

Hydrogen bonds, in particular, play a crucial role in the crystal packing of many organic molecules containing hydrogen-bond donors (like -OH and -NH2) and acceptors (like C=O and SO2). In this compound, the carboxylic acid group and the sulfamoyl group are both capable of forming strong hydrogen bonds. The carboxylic acid groups can form classic dimer motifs, while the sulfamoyl group can participate in hydrogen bonding with neighboring molecules. nih.gov The analysis of these hydrogen bonding networks reveals how the molecules assemble into a stable three-dimensional structure. researchgate.netpsu.edu Intramolecular hydrogen bonds can also be present, influencing the conformation of the molecule itself. uky.edu

Crystal Packing Analysis

Crystal packing analysis describes how the individual molecules of this compound are arranged in the unit cell and how these unit cells are repeated to form the entire crystal. This analysis provides a comprehensive view of the supramolecular architecture.

Computational Chemistry and Molecular Modeling of Sulfamoylbenzoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. For complex systems like 4-Methyl-2-sulfamoyl-benzoic acid, these methods provide a detailed picture of various molecular attributes that are often difficult to determine experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It is particularly effective for determining the ground state properties of molecules. The B3LYP, a hybrid-DFT method, is commonly employed for such calculations, often with a basis set like 6-31G(d,p) or 6-311++G(d,p) to ensure accuracy. researchgate.netnih.govresearchgate.netbanglajol.info These studies compute the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. researchgate.net In a detailed study on the closely related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide), DFT calculations were performed using the B3LYP method with the 6-31G(d,p) basis set to elucidate its structural and electronic properties. researchgate.netresearchgate.net

A critical step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This process yields the most stable conformation and provides data on bond lengths, bond angles, and dihedral angles. For instance, in a DFT study of furosemide (B1674285), the optimized geometrical parameters were calculated. researchgate.net The results showed how substitutions on the aromatic ring, such as the halogen atom and the SO₂NH₂ group, can influence the geometry of the benzene (B151609) ring. researchgate.net

Below is a table representing typical optimized geometric parameters (bond lengths and bond angles) for a sulfamoylbenzoic acid derivative, based on the published data for furosemide. researchgate.net

Table 1: Selected Optimized Geometrical Parameters Data based on calculations for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| C1-C2 | 1.405 | C6-C1-C2 | 118.9 |

| C1-C6 | 1.391 | C1-C2-C3 | 120.9 |

| S10-N14 | 1.662 | O12-S10-O13 | 121.1 |

| S10-O12 | 1.464 | N14-S10-C11 | 106.5 |

| C8-O16 | 1.222 | O16-C8-O17 | 123.4 |

| C8-O17 | 1.353 | O17-C8-C4 | 114.7 |

Vibrational analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum and to predict theoretical infrared (IR) and Raman spectra. The calculations yield harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and limitations of the computational method. uni.lu The assignments of these vibrational modes are typically performed using Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net For example, the vibrational frequencies for furosemide were computed, allowing for a detailed assignment of the fundamental vibrational modes observed in its experimental FTIR and FT-Raman spectra. researchgate.netresearchgate.net

Table 2: Example of Vibrational Mode Assignments Data based on calculations for a substituted benzoic acid derivative. researchgate.netchalcogen.ro

| Mode | Assignment | Calculated Frequency (cm-1) |

|---|---|---|

| O-H stretch | Carboxylic acid | ~3600 |

| N-H stretch | Sulfonamide | ~3460 |

| C=O stretch | Carboxylic acid | ~1770 |

| C-C stretch | Aromatic ring | 1400-1600 |

| SO₂ asym. stretch | Sulfonamide | ~1370 |

| SO₂ sym. stretch | Sulfonamide | ~1180 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. thaiscience.infoyoutube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability. thaiscience.inforesearchgate.net For furosemide, the HOMO-LUMO energies were calculated to understand intramolecular charge transfer processes. researchgate.netresearchgate.net The analysis often reveals that the HOMO is localized on one part of the molecule, while the LUMO is on another, indicating the pathways for electronic transitions. thaiscience.info

Table 3: Frontier Molecular Orbital Energies Illustrative data based on typical DFT calculations for organic molecules. thaiscience.inforesearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted over the electron density, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In the MEP analysis of furosemide, the most negative regions were found around the oxygen atoms of the carboxyl and sulfonamide groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group showed positive potential, indicating them as sites for nucleophilic interaction. researchgate.net

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule from computational chemistry calculations. researchgate.net This analysis distributes the total electron population among the constituent atoms, offering insights into the charge distribution and the nature of chemical bonds. While Mulliken charges are known to be sensitive to the choice of basis set, they are useful for understanding charge transfer within a molecule. researchgate.netresearchgate.net For the furosemide molecule, Mulliken charge analysis revealed significant negative charges on the electronegative oxygen and nitrogen atoms, and a large positive charge on the sulfur atom, which is consistent with the expected charge transfer due to differences in electronegativity. researchgate.net

Table 4: Illustrative Mulliken Atomic Charges Data based on calculations for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.net

| Atom | Mulliken Charge (e) |

|---|---|

| S10 (Sulfur) | +1.45 |

| O12 (Sulfonyl) | -0.70 |

| O13 (Sulfonyl) | -0.71 |

| N14 (Sulfonamide) | -0.85 |

| O16 (Carbonyl) | -0.56 |

| O17 (Hydroxyl) | -0.65 |

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules, such as this compound, are of significant interest due to their potential applications in photonics and optoelectronics. mdpi.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. scirp.org Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting the NLO properties of organic compounds. mdpi.comscirp.org

The NLO response in organic molecules often arises from a "push-pull" electronic system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. scirp.org In the case of this compound, the methyl group (-CH₃) acts as a weak electron-donating group, while the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are electron-withdrawing. The benzene ring provides the π-conjugated backbone. The extent of intramolecular charge transfer from the donor to the acceptor groups is a crucial factor influencing the magnitude of the first-order hyperpolarizability.

Theoretical calculations for similar benzoic acid derivatives have demonstrated the utility of DFT in evaluating their NLO potential. For instance, studies on 4-methyl-3-nitrobenzoic acid have shown that the calculated first-order hyperpolarizability can be significantly higher than that of urea, a standard reference material for NLO properties. scirp.org The computational approach typically involves optimizing the molecular geometry and then calculating the dipole moment (μ) and the components of the first-order hyperpolarizability tensor (β) using a suitable DFT functional and basis set. scirp.orgactascientific.com

Table 1: Calculated First-Order Hyperpolarizability and Related Properties for a Representative Benzoic Acid Derivative (4-Methyl-3-nitrobenzoic acid)

| Parameter | Value | Unit |

| Dipole Moment (μ) | 6.533 | Debye |

| First-Order Hyperpolarizability (β) | 9.8 x Urea | (relative) |

Data sourced from a computational study on 4-methyl-3-nitrobenzoic acid and presented for illustrative purposes. scirp.org

Thermodynamic Property Calculations

The thermodynamic properties of a compound are crucial for understanding its stability, solubility, and behavior in different environments. Computational methods can be employed to calculate various thermodynamic parameters, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). jbiochemtech.comchemeo.com These calculations are often performed using quantum chemical methods like DFT.

For benzoic acid and its derivatives, thermodynamic data such as the enthalpy of sublimation and fusion have been determined experimentally and computationally. jbiochemtech.com For example, the enthalpy of formation for solid 4-methylbenzoic acid has been reported. nist.gov Such data is vital for predicting the phase behavior and solubility of these compounds, which is particularly important in pharmaceutical and materials science applications.

While specific thermodynamic data for this compound is not extensively documented in the cited literature, the thermodynamic properties of related compounds provide a basis for estimation. The NIST Chemistry WebBook contains thermodynamic data for benzoic acid and its simpler derivatives, which can serve as a reference for more complex structures. chemeo.comnist.govnist.gov Computational studies on other sulfamoylbenzoic acid derivatives have also included the calculation of thermodynamic properties as part of a comprehensive analysis. researchgate.net

Table 2: Standard Enthalpy of Formation for Related Benzoic Acid Compounds

| Compound | Formula | State | ΔfH° (kJ/mol) |

| Benzoic acid | C₇H₆O₂ | solid | -385.2 |

| 4-Methylbenzoic acid | C₈H₈O₂ | solid | -430.1 |

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method has been instrumental in understanding the interaction of sulfamoylbenzoic acid derivatives with their biological targets, such as the lysophosphatidic acid receptor 2 (LPA₂). nih.govnih.govacs.org

The docking studies also helped to rationalize the observed activity of different derivatives. For a closely related analogue, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (compound 4 in the study), molecular modeling suggested an improved binding affinity compared to a reference compound, which correlated with its enhanced potency and selectivity for the LPA₂ receptor. nih.gov The conformation of the ligand within the binding pocket and the resulting strain energy were also analyzed to understand the structure-activity relationship. nih.gov

Table 3: Predicted Binding Affinities and Conformational Strain for Sulfamoyl Benzoic Acid Analogues in the LPA₂ Receptor Binding Pocket

| Compound | Binding Affinity (kcal/mol) | Conformation Strain (kcal/mol) |

| GRI977143 (Reference) | -7.94 | 4.32 |

| Compound 4 | -8.53 | 12.39 |

Data from a molecular modeling study of LPA₂ receptor agonists. nih.gov

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. actascientific.comjbiochemtech.comnih.gov For sulfamoylbenzoic acid derivatives acting as LPA₂ receptor agonists, computational modeling has played a crucial role in elucidating the SAR. nih.govnih.govacs.org

By systematically modifying different parts of the sulfamoyl benzoic acid scaffold and evaluating the effects on receptor activation and binding affinity through both experimental assays and computational docking, a detailed SAR model has been developed. nih.gov The SAR studies focused on three main regions of the molecule: the head group (the benzoic acid moiety), the linker, and the tail group. nih.gov

These studies revealed that modifications to the phenyl head group, such as the introduction of halogen atoms, could significantly impact the ligand's conformation and interaction with the receptor. nih.gov The length and composition of the linker chain were also found to be critical for optimal positioning of the tail group within a hydrophobic region of the LPA₂ binding pocket. nih.gov Furthermore, the nature of the tail group itself was shown to be a major determinant of activity, with certain substitutions leading to a complete loss of agonistic effects. nih.gov The insights gained from these SAR studies, supported by computational modeling, are invaluable for the rational design of new LPA₂ agonists with improved potency and selectivity.

Homology Modeling for Receptor Interaction Analysis

In the absence of an experimentally determined crystal structure for a target receptor, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein. nih.govnih.gov This approach was employed to create a model of the human LPA₂ receptor, which then served as the basis for molecular docking studies of sulfamoylbenzoic acid derivatives. nih.gov

The quality of the homology model is critical for the reliability of the subsequent docking simulations and interaction analysis. The LPA₂ receptor model was constructed using the crystal structure of a related G protein-coupled receptor (GPCR) as a template. nih.gov This model provided a detailed view of the putative ligand-binding pocket, allowing for the identification of key amino acid residues likely to be involved in ligand recognition and receptor activation. nih.gov

The use of a homology model enabled researchers to visualize the docked poses of various sulfamoyl benzoic acid analogues and to rationalize the observed SAR from a structural perspective. nih.gov For example, the model helped to explain why certain modifications to the ligand structure led to a loss of activity by revealing unfavorable steric clashes or the disruption of crucial hydrogen bonding or hydrophobic interactions within the binding site. nih.gov

Chemical Reactivity and Transformations of Sulfamoylbenzoic Acid Frameworks

Oxidation Reactions

Oxidation reactions targeting the sulfamoylbenzoic acid framework can lead to the formation of sulfonyl derivatives. For instance, sulfanyl (B85325) derivatives of substituted benzoates can be oxidized to their corresponding sulfonyl derivatives using peracetic acid generated in situ. nih.gov Another method involves the atmospheric oxidation of 2-chloro-4-methylsulfonyltoluene in the presence of a cobalt salt catalyst to yield 2-chloro-4-methylsulfonylbenzoic acid. google.com However, this method has been noted for its low reaction yield and potential safety hazards. google.com A different approach utilizes nitric acid for the oxidation of 2-chloro-4-methylsulfonyltoluene at temperatures between 175-195 °C to produce 2-chloro-4-methylsulfonylbenzoic acid. google.com

Reduction Reactions

While specific reduction reactions for "4-Methyl-2-sulfamoyl-benzoic acid" are not extensively detailed in the provided context, general reduction methodologies for related functional groups are well-established. For instance, in the context of divergent alkyl amine insertion into α,β-unsaturated ketones, a reduction step following N-insertion can lead to 3,4-insertion products. acs.org

Substitution Reactions on Aromatic Ring and Sulfonamide Nitrogen

The aromatic ring of sulfamoylbenzoic acid derivatives is susceptible to nucleophilic aromatic substitution. For example, the reaction of methyl 2,4-dihalo-5-sulfamoyl-benzoates with various thiols in the presence of triethylamine (B128534) in dimethyl sulfoxide (B87167) (DMSO) at 60°C has been investigated. nih.gov The regioselectivity of this substitution is influenced by the nature of the thiol, with aromatic thiols primarily leading to substitution at the 4-position relative to the sulfonamide group. nih.gov

N-substitution on the sulfonamide nitrogen is a common strategy to modify the properties of sulfamoylbenzoic acids. For instance, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been synthesized by reacting the parent sulfonamide with various alkyl and aryl halides in the presence of a base like sodium hydride in dimethylformamide (DMF). researchgate.net

| Reactants | Reagents and Conditions | Product | Reference |

| Methyl 2,4-dihalo-5-sulfamoyl-benzoates, Thiols | Triethylamine, DMSO, 60°C, 72h | 2- and 4-substituted methyl 5-sulfamoyl-benzoates | nih.gov |

| 4-Sulfamoylbenzoic acid, Benzhydryl bromide | Sodium hydride, DMF | N-Benzhydryl-4-sulfamoylbenzoic acid | researchgate.net |

Condensation Reactions with Suitable Reagents (e.g., Hydrazine)

The carboxylic acid functionality of the sulfamoylbenzoic acid framework can undergo condensation reactions. A notable example is the reaction with hydrazine (B178648) to form the corresponding hydrazide. For instance, p-Toluic acid can be converted to p-Toluohydrazide (4-methylbenzohydrazide). nih.gov This type of reaction is fundamental in synthesizing various heterocyclic compounds and other derivatives. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes serves as another example of condensation, leading to the formation of stable hemiaminals under neutral conditions. mdpi.com The efficiency of this reaction is influenced by factors such as solvent polarity and temperature. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| p-Toluic acid | Hydrazine | p-Toluohydrazide | nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminals | mdpi.com |

Protection and Deprotection Strategies for Functional Groups (e.g., Amino)

In the multi-step synthesis involving sulfamoylbenzoic acids, the protection and deprotection of functional groups are critical to prevent unwanted side reactions. organic-chemistry.org The amino group of the sulfonamide can be protected using various protecting groups.

Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The choice of protecting group is dictated by its stability under different reaction conditions and the ease of its removal. uchicago.edu For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by bases. organic-chemistry.org This orthogonality allows for selective deprotection when multiple protected amines are present in a molecule. organic-chemistry.org

The carboxylic acid group can be protected as an ester, such as a methyl or benzyl (B1604629) ester. libretexts.org Methyl esters can be cleaved by acid or base, while benzyl esters are often removed by hydrogenolysis. libretexts.org

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic media | organic-chemistry.org |

| Amino | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions | organic-chemistry.org |

| Carboxylic Acid | Methyl Ester | Acid or base | libretexts.org |

| Carboxylic Acid | Benzyl Ester | Hydrogenolysis | libretexts.org |

Applications in Synthetic Chemistry and Beyond

Role as Versatile Synthetic Intermediates

While 4-Methyl-2-sulfamoyl-benzoic acid is not extensively documented as a primary starting material, the broader class of sulfamoylbenzoic acids represents a cornerstone in the synthesis of numerous high-value organic compounds, particularly in the pharmaceutical industry. These molecules serve as crucial building blocks and intermediates, enabling the construction of complex molecular architectures.

A prominent example is found in the synthesis of Furosemide (B1674285), a potent diuretic. Various derivatives of sulfamoylbenzoic acid are key precursors in its manufacture. For instance, the process can start from 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and ammonolysis to yield a sulfonamide derivative that is then condensed to produce Furosemide. google.com Alternative routes utilize intermediates like 2,4-dichloro-5-sulfamoylbenzoic acid or 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid. google.compharmaffiliates.comgoogle.com The synthesis involves the condensation of these sulfamoyl-benzoic acid derivatives with furfurylamine. google.comgoogle.com The efficiency of these synthetic routes is a subject of ongoing research to improve yields and reduce by-products. google.com

Similarly, methyl 2-methoxy-5-sulfamoylbenzoate, another structural analog, is an important intermediate in the production of the antipsychotic drug Sulpiride. google.com The versatility of these compounds also allows them to be used as starting points for creating new heterocyclic derivatives with potential pharmacological activities, such as pyrazoles and pyrimidines. researchgate.net The presence of reactive functional groups—the carboxylic acid and the sulfonamide—allows for a wide range of chemical transformations, making them valuable assets in medicinal chemistry and fine chemical synthesis. acs.org

Table 1: Examples of Sulfamoylbenzoic Acids as Synthetic Intermediates

| Intermediate Compound | Final Product/Application |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | Synthesis of Furosemide google.com |

| 4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid | Synthesis of Furosemide google.com |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Synthesis of Sulpiride google.com |

| 4-(4-methyl piperazinomethyl) benzoic acid | Intermediate for Imatinib google.com |

| Furosemide | Synthesis of novel heterocyclic derivatives researchgate.net |

Use as Crosslinking Reagents in Organic Synthesis

Crosslinking is a chemical process that involves joining two or more molecules through a covalent bond, and reagents that facilitate this are vital in organic synthesis and material science. korambiotech.com While this compound is not specifically cited for this use, the closely related compound 4-Sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide) is recognized as a crosslinking reagent widely employed in organic synthesis. sigmaaldrich.comsigmaaldrich.com

Crosslinking reagents typically possess two or more reactive functional groups that can form bonds with other molecules. korambiotech.comthermofisher.com In the case of 4-Sulfamoylbenzoic acid, the carboxylic acid and sulfonamide groups provide reactive sites for forming such linkages. These reagents are used to stabilize protein structures, immobilize molecules onto solid supports for assays, and create antibody-enzyme conjugates. korambiotech.comsigmaaldrich.com The choice of a crosslinker depends on its chemical reactivity and the functional groups present on the target molecules, such as primary amines or sulfhydryls. korambiotech.com For example, some crosslinkers are designed to react specifically with amine groups, which are common in proteins and peptides. cyanagen.com

Environmental Transformation Products and Degradation Pathways

Information regarding the specific environmental fate of this compound is limited. However, analysis of structurally similar compounds provides insight into potential degradation pathways. The drug Furosemide, a complex sulfamoylbenzoic acid derivative, is known to be an environmental contaminant, indicating that such structures can persist in the environment. nih.govnih.gov

Studies on the degradation of agricultural chemicals show that sulfamoylbenzoic acid structures can be transformation products. For example, 2-sulfamoylbenzoic acid and its methyl ester, methyl 2-(aminosulfonyl)benzoate , are known environmental metabolites of sulfonylurea herbicides like metsulfuron-methyl (B1676535) and tribenuron-methyl. nih.govnih.gov This suggests that a primary degradation pathway for more complex parent compounds involves breaking down into these simpler, stable benzoic acid derivatives.

Furthermore, research on the degradation of 4-methylmethcathinone in alkaline solutions identified 4-methylbenzoic acid as one of its degradation products. nih.gov This indicates that the methyl-benzoic acid portion of the this compound molecule could be a stable end-product of environmental or chemical degradation. These findings suggest that in an environmental context, this compound could potentially degrade into simpler, more persistent benzoic acid derivatives.

Table 2: Environmental Transformation of Related Compounds

| Parent Compound | Transformation Product |

| Metsulfuron-methyl | 2-Sulfamoylbenzoic acid nih.gov |

| Metsulfuron-methyl | Methyl 2-(aminosulfonyl)benzoate nih.gov |

| Tribenuron-methyl | 2-Sulfamoylbenzoic acid nih.gov |

| Propoxycarbazone | 2-Sulfamoylbenzoic acid nih.gov |

| 4-Methylmethcathinone | 4-Methylbenzoic acid nih.gov |

Significance in Fine Chemical and Research Chemical Production

The family of sulfamoylbenzoic acids holds considerable significance in the production of fine and research chemicals. While this compound itself is not a widely listed commercial product, its structural analogs are integral to quality control and research in the pharmaceutical sector.

Impurities and related compounds from the synthesis of active pharmaceutical ingredients (APIs) are often manufactured as reference standards. For example, various impurities of Furosemide, such as Furosemide Impurity A (2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) and Furosemide Impurity C (2-Amino-4-chloro-5-sulfamoylbenzoic Acid), are produced and sold for laboratory use to ensure the purity and quality of the final drug product. pharmaffiliates.comcymitquimica.comveeprho.com

Moreover, foundational molecules like 4-Sulfamoylbenzoic acid are available as reagents for organic synthesis, enabling further research and development. sigmaaldrich.comsigmaaldrich.com The production of such specialized intermediates, like 2-chloro-4-methylsulfonylbenzoic acid , is crucial for the medicine and dye industries. google.com These compounds are part of a larger ecosystem of research chemicals that, while not end-products themselves, are indispensable tools for innovation and manufacturing in the life sciences and chemical industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.